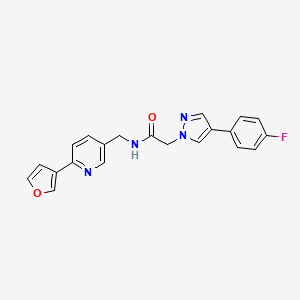![molecular formula C15H18F3NO4S B2833420 1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone CAS No. 285986-94-9](/img/structure/B2833420.png)
1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidinone ring, a sulfonyl group, and a trifluoromethyl-substituted benzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The initial step often involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of γ-butyrolactone with ammonia or primary amines under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions. This involves the reaction of the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Trifluoromethyl-Substituted Benzyl Group: The final step involves the nucleophilic substitution reaction where the trifluoromethyl-substituted benzyl group is attached to the sulfonylated intermediate. This can be achieved using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as LiAlH₄ (Lithium aluminium hydride).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH₄ or NaBH₄ (Sodium borohydride) in anhydrous solvents.
Substitution: Strong bases like NaH (Sodium hydride) or KOH (Potassium hydroxide) in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Studies: It can be used to study enzyme interactions and inhibition due to its potential as a ligand for various biological targets.
作用机制
The mechanism of action of 1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
1-(2-Hydroxy-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propyl)-2-pyrrolidinone: Similar structure but with a phenyl group instead of a benzyl group.
1-(2-Hydroxy-3-{[4-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone: Similar structure but with the trifluoromethyl group in the para position.
Uniqueness
1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. This positioning can enhance its binding affinity to certain biological targets, making it a valuable compound for drug development and other applications.
属性
IUPAC Name |
1-[2-hydroxy-3-[[3-(trifluoromethyl)phenyl]methylsulfonyl]propyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4S/c16-15(17,18)12-4-1-3-11(7-12)9-24(22,23)10-13(20)8-19-6-2-5-14(19)21/h1,3-4,7,13,20H,2,5-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXHRECOOHVMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(CS(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
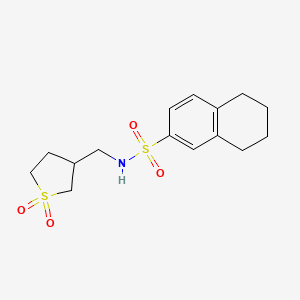
![2-Chloro-N-[2-[(1-cyanocyclopropyl)methylamino]-2-oxoethyl]propanamide](/img/structure/B2833341.png)

![Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate](/img/structure/B2833345.png)
![1-(2-chlorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide](/img/structure/B2833346.png)
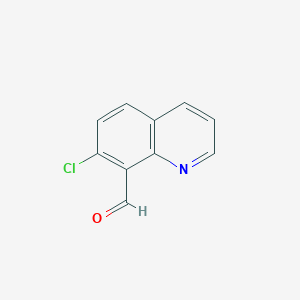
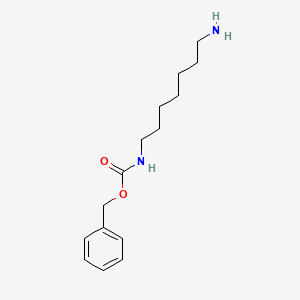
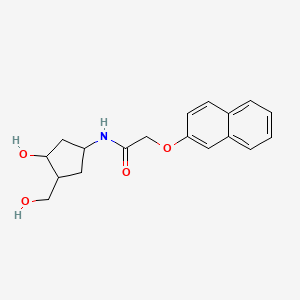


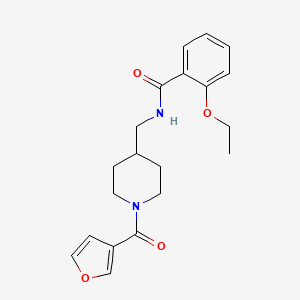
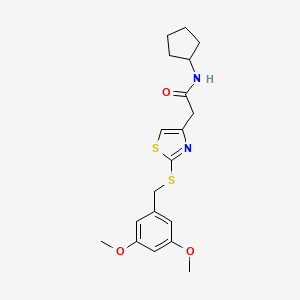
![3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2833358.png)
